PDE4A Inhibitory Potency: 10.7 nM IC50 vs Rolipram (1 μM Class Baseline)
N-(1-Pyridin-4-ylethyl)formamide inhibits unpurified recombinant human PDE4A with an IC50 of 10.7 nM [1]. By comparison, the archetypal PDE4 inhibitor rolipram exhibits an IC50 of approximately 1 μM (1000 nM) against PDE4 , yielding an approximately 93-fold greater potency for the target compound in this assay. The 3-pyridyl and 2-pyridyl regioisomers have no reported PDE4A inhibitory data in the same assay system, precluding direct potency comparison across regioisomers.
| Evidence Dimension | PDE4A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.7 nM |
| Comparator Or Baseline | Rolipram: IC50 ≈ 1,000 nM (1 μM) |
| Quantified Difference | ~93-fold greater potency |
| Conditions | Unpurified recombinant PDE4A; ChEMBL assay ID 155727 |
Why This Matters
For end-users investigating PDE4-mediated inflammatory pathways, the ~93-fold greater potency relative to rolipram translates to lower required probe concentrations and reduced off-target risk in cell-based assays.
- [1] BindingDB Ki Summary, Entry 50007392, ChEMBL_155727 (CHEMBL760761). N-(1-pyridin-4-ylethyl)formamide (BDBM14361). PDE4A IC50 = 10.7 nM. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50007392 View Source
